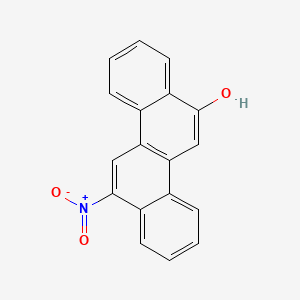

12-Nitro-6-chrysenol

Description

Structure

3D Structure

Properties

CAS No. |

120014-79-1 |

|---|---|

Molecular Formula |

C18H11NO3 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

12-nitrochrysen-6-ol |

InChI |

InChI=1S/C18H11NO3/c20-18-10-16-11-5-1-3-7-13(11)17(19(21)22)9-15(16)12-6-2-4-8-14(12)18/h1-10,20H |

InChI Key |

OYJWIBIGRVQKNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)O)[N+](=O)[O-] |

Origin of Product |

United States |

Environmental Formation and Transformation Dynamics of 12 Nitro 6 Chrysenol

Atmospheric Generation Mechanisms of Nitrated Chrysenols

Nitrated chrysenols, including 12-Nitro-6-chrysenol, are predominantly secondary pollutants formed in the atmosphere from their parent compound, chrysene (B1668918). mdpi.com The formation pathways involve both gas-phase and heterogeneous reactions.

Radical-Initiated Reactions of Chrysenol Precursors (e.g., OH· and NO3·)

The initial step in the atmospheric formation of nitrated chrysenols often involves the reaction of chrysenol precursors with highly reactive radical species. During the day, the hydroxyl radical (OH·) is the primary oxidant in the troposphere. aaqr.org In the presence of nitrogen oxides (NOx), OH· radical-initiated reactions can lead to the formation of nitro-PAHs. aaqr.org The general mechanism involves the addition of the OH· radical to the aromatic ring of chrysene, followed by reaction with nitrogen dioxide (NO2).

At night, the nitrate (B79036) radical (NO3·) becomes a significant oxidant. aaqr.org The reaction of PAHs with NO3· radicals is a key pathway for the formation of nitro-PAHs, particularly in environments with high NOx concentrations. aaqr.org These radical-initiated reactions are crucial in transforming less harmful PAHs into more mutagenic and carcinogenic nitro-PAH derivatives. mdpi.com

Heterogeneous Transformations on Airborne Particulate Matter

Airborne particulate matter (PM) plays a critical role in the atmospheric chemistry of PAHs. copernicus.orgresearchgate.net These particles provide a surface for heterogeneous reactions to occur, influencing the transformation of PAHs into their nitrated and oxygenated derivatives. copernicus.orgresearchgate.net The high concentrations of various pollutants on the surface of fine particles can accelerate these transformation processes. researchgate.net

The atmospheric transformation of chrysene to mononitrochrysene has been reported to occur in the presence of nitrogen dioxide on particulate matter. iarc.fr The specific surface area, chemical composition, and environmental conditions such as humidity and temperature can all affect the rates and products of these heterogeneous reactions. copernicus.org For instance, studies have shown that the presence of acidic components on the particle surface can catalyze the nitration of PAHs.

Photochemical and Chemical Degradation Pathways in Environmental Matrices

Once formed, this compound is subject to further transformation and degradation through photochemical and chemical processes in various environmental compartments.

Photolytic Dissociation and Photo-Oxidation Mechanisms

Photolysis, or the degradation by sunlight, is a major sink for many nitro-PAHs in the atmosphere and surface waters. aaqr.orgnih.gov The absorption of solar radiation can lead to the electronic excitation of the this compound molecule, which can then undergo dissociation or react with other atmospheric species. rsc.org

The rate of photolysis is dependent on the light-absorbing properties of the molecule, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers or quenchers. nih.gov Photo-oxidation, involving reactions with photochemically generated oxidants like OH· radicals, can also contribute significantly to the degradation of nitro-PAHs. copernicus.org

Chemical Transformation Processes in Aqueous and Solid Phases

In aqueous environments such as surface waters and atmospheric water droplets, the degradation of this compound can occur through hydrolysis and reactions with dissolved chemical species. researchgate.netnih.gov The pH of the water can significantly influence the rate and pathway of these reactions. nih.gov

In the solid phase, such as in soil and sediment, the transformation of nitro-PAHs is influenced by factors like the organic matter content, microbial activity, and the presence of reactive minerals. publications.gc.cadtic.mil Reductive transformation of the nitro group to an amino group is a common pathway under anaerobic conditions, often mediated by microorganisms. dtic.mil

Environmental Fate and Transport Considerations

The ultimate fate and distribution of this compound in the environment are determined by its partitioning behavior and mobility. uml.edu Due to their higher molecular weights, nitro-PAHs generally have lower volatility and tend to partition more significantly to the particulate phase in the atmosphere. aaqr.org

This association with particulate matter influences their atmospheric transport, allowing them to be carried over long distances. researchgate.net The partitioning of this compound between the gas and particulate phases is a critical factor in its atmospheric lifetime and deposition patterns. aaqr.orgresearchgate.net In soil and aquatic systems, its mobility is governed by its water solubility and its tendency to adsorb to organic carbon and sediment particles. dtic.mil Compounds with high sorption affinities are less mobile and tend to accumulate in soil and sediments. publications.gc.ca

Table 1: Key Factors in the Environmental Dynamics of this compound

Advanced Analytical Methodologies for 12 Nitro 6 Chrysenol Quantification and Structural Characterization

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The initial and most critical step in the analysis of 12-Nitro-6-chrysenol is its effective extraction from the sample matrix. researchgate.net The choice of extraction technique is dictated by the nature of the matrix (e.g., soil, water, tissue) and the physicochemical properties of the analyte. csic.eschromatographyonline.com The primary goal is to isolate the target compound from interfering matrix components while ensuring high recovery and minimal degradation. researchgate.net

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Applications

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. epa.govsigmaaldrich.com It involves passing the sample through a cartridge or disk containing a solid adsorbent. epa.gov For NPAHs like this compound, various sorbent materials can be employed, including silica, and polymeric phases like polystyrene-divinylbenzene (PS-DVB). nih.govmdpi.com The selection of the sorbent and elution solvents is crucial for achieving selective extraction and high recovery rates. nih.gov SPE has been shown to be more effective than liquid-liquid extraction for a majority of pesticide residues, providing better recovery and cleaner extracts. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free alternative that utilizes a coated fiber to extract and concentrate analytes from a sample. chromatographyonline.com For the analysis of nitro-PAHs in aqueous environments, novel SPME coatings, such as those derived from metal-organic frameworks (MOFs), have demonstrated superior extraction efficiencies compared to commercial fibers. chromatographyonline.com SPME is valued for its simplicity, cost-effectiveness, and efficiency in extracting NPAHs from water samples. researchgate.net

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time. growingscience.comnih.gov This technique has been successfully applied to the extraction of NPAHs from solid matrices like soil and diesel particulate matter. growingscience.comrsc.org For instance, a study on diesel particulate matter found optimal PLE conditions to be a temperature of 145°C and dichloromethane (B109758) as the solvent, achieving high recoveries of NPAHs. growingscience.com Another study demonstrated that a static-dynamic PLE mode was the most efficient, with an extraction time of 25 minutes. nih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and sample, accelerating the extraction process. milestonesrl.comresearchgate.net MAE offers several advantages, including reduced extraction times, lower solvent usage, and higher extraction yields compared to conventional methods like Soxhlet extraction. milestonesrl.comresearchgate.net The efficiency of MAE is influenced by factors such as solvent type, microwave power, and extraction time. sciopen.commdpi.com It has been effectively used for extracting various organic pollutants, including PAHs, from environmental and food samples. milestonesrl.comresearchgate.net

Table 1: Comparison of Advanced Extraction Techniques for Nitro-PAHs

| Technique | Principle | Advantages | Typical Matrices | Key Parameters |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. sigmaaldrich.com | High selectivity, good cleanup, and concentration. nih.gov | Aqueous samples, biological fluids. epa.govsigmaaldrich.com | Sorbent type, solvent selection, pH. epa.gov |

| Solid-Phase Microextraction (SPME) | Extraction and concentration using a coated fiber. chromatographyonline.com | Solvent-free, simple, and efficient for water samples. chromatographyonline.comresearchgate.net | Aqueous samples, headspace analysis. chromatographyonline.comlibretexts.org | Fiber coating, extraction time, temperature. chromatographyonline.com |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. growingscience.com | Fast, reduced solvent consumption, high efficiency. growingscience.comnih.gov | Soils, sediments, diesel particulate matter. growingscience.comrsc.org | Temperature, pressure, solvent type, time. growingscience.comrsc.org |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. milestonesrl.com | Rapid, reduced solvent volume, high yields. milestonesrl.comresearchgate.net | Soils, sediments, food samples. researchgate.netresearchgate.net | Microwave power, solvent type, time, temperature. sciopen.com |

Liquid-Liquid Extraction (LLE) and Soxhlet Extraction

Liquid-Liquid Extraction (LLE) is a conventional and straightforward method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. phenomenex.com It is a versatile technique for sample cleanup and enrichment, particularly for separating compounds based on their polarity. phenomenex.com While simple and requiring basic equipment, LLE can be time-consuming and consume large volumes of organic solvents. phenomenex.comepa.gov

Soxhlet extraction is a classical technique that involves continuous extraction of a solid sample with a refluxing solvent. researchgate.net It has been traditionally used for the extraction of PAHs and NPAHs from various solid matrices. researchgate.netd-nb.info Although effective, Soxhlet extraction is often slow and requires significant amounts of solvent. researchgate.netfrontiersin.org

Chromatographic Separation Techniques for Isomer Resolution

Due to the existence of numerous isomers of nitro-chrysenes, high-resolution chromatographic techniques are essential for their separation and accurate quantification. researchgate.net The choice between liquid and gas chromatography depends on the volatility and thermal stability of the target analytes. d-nb.info

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., Fluorescence, UV)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds like this compound. d-nb.infonih.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of NPAHs. nih.gov The separation of isomers can be challenging, but optimization of the mobile phase composition and the use of specialized columns can achieve the desired resolution. researchgate.net

Various detection methods can be coupled with HPLC for the analysis of NPAHs. nih.gov

Fluorescence Detection (FLD): This is a highly sensitive and selective detection method for fluorescent compounds. nih.govlcms.cz Since most NPAHs are not naturally fluorescent, a post-column reduction step is often employed to convert the nitro-PAHs to their highly fluorescent amino-PAH counterparts. nih.govnih.gov

UV-Visible (UV-Vis) Detection: This detector measures the absorbance of light by the analytes and is a more universal detector compared to fluorescence. lcms.cz

Mass Spectrometry (MS): Coupling HPLC with MS provides both high sensitivity and structural information, allowing for confident identification and quantification. nih.gov

A study developing an HPLC-FLD method with online post-column reduction for 16 NPAHs reported detection limits ranging from 0.06 to 1.25 µg/L. nih.gov

Gas Chromatography (GC) Coupled with Specialized Detectors

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. restek.com While some NPAHs can be thermally sensitive, GC-based methods are frequently used for their analysis. d-nb.info The choice of the capillary column stationary phase is critical for achieving the separation of isomers. aaqr.orgnih.gov

Specialized detectors are necessary for the sensitive and selective detection of NPAHs. aaqr.org

Mass Spectrometry (MS): GC-MS is the most widely used technique for the identification and quantification of NPAHs. researchgate.netgrowingscience.com It provides both retention time and mass spectral data, enabling unambiguous identification.

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds like nitro-PAHs. aaqr.org

Nitrogen-Phosphorus Detector (NPD): This detector is selective for nitrogen-containing compounds, making it suitable for NPAH analysis. csic.es

Research has shown that GC-MS in selected ion monitoring (SIM) mode can achieve very low detection limits for PAHs and NPAHs. growingscience.com For instance, one study reported detection limits between 4.6 and 8 µg/L for nitrated PAHs using GC/MS. growingscience.com

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Detectors | Research Findings |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile liquid phase. researchgate.net | Suitable for non-volatile and thermally labile compounds. d-nb.info | Fluorescence (FLD), UV-Visible (UV), Mass Spectrometry (MS). nih.govnih.govlcms.cz | HPLC with post-column reduction and fluorescence detection offers high sensitivity for NPAHs. nih.gov UHPLC-APPI-MS/MS allows for fast analysis of PAHs and nitro-PAHs. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. libretexts.org | High resolution for complex mixtures of volatile compounds. restek.com | Mass Spectrometry (MS), Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD). growingscience.comaaqr.orgcsic.es | GC-MS provides excellent selectivity and sensitivity for NPAH quantification. researchgate.netgrowingscience.com Specialized columns can improve the resolution of isomers. nih.gov |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of nitro-PAHs like this compound. This combination allows for both the separation of the compound from complex mixtures and its sensitive detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of semi-volatile organic compounds, including nitro-PAHs. epa.gov However, the thermal lability of some nitro-PAHs can be a challenge, as they may decompose at the high temperatures used in GC analysis. d-nb.info

Electron Ionization (EI): This is a common ionization technique in GC-MS. mdpi.com While EI is effective for many parent PAHs due to the availability of extensive mass spectral libraries for compound identification, its application to nitro-PAHs can be limited by thermal degradation in the GC system. d-nb.infomdpi.com The National Institute of Standards and Technology (NIST) provides mass spectrum data for 6-nitrochrysene (B1204248) obtained through electron ionization. nist.gov

Negative Ion Chemical Ionization (NICI): NICI is a softer ionization technique that is particularly well-suited for electrophilic compounds like nitro-PAHs. d-nb.infoiupac.org It offers high sensitivity and selectivity for these compounds. mdpi.com In NICI, reagent gas ions interact with the analyte molecules, often leading to the formation of molecular anions or characteristic fragment ions. iastate.edu This method has been successfully used for the analysis of 6-nitrochrysene in various environmental matrices. nih.gov The high selectivity of NICI, especially when coupled with tandem mass spectrometry (MS/MS), can significantly reduce matrix effects and lower detection limits. shimadzu.com

| Ionization Technique | Principle | Advantages for this compound | Disadvantages |

| Electron Ionization (EI) | High-energy electrons bombard molecules, causing ionization and fragmentation. | Availability of spectral libraries for parent PAHs. mdpi.com | Potential for thermal degradation of nitro-PAHs. d-nb.info |

| Negative Ion Chemical Ionization (NICI) | Low-energy electrons are captured by analyte molecules or ions are transferred from a reagent gas. iastate.edu | High sensitivity and selectivity for electrophilic compounds. d-nb.infomdpi.com Reduced fragmentation. | Less universal than EI. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a powerful alternative to GC-MS, particularly for thermally labile or less volatile compounds. sciex.comshimadzu.com The main advantage of using LC is the ability to perform analyses at room temperature, which minimizes the risk of nitro-PAH degradation. d-nb.info

LC-MS/MS methods often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). iastate.edu The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances selectivity and sensitivity, allowing for the quantification of trace levels of analytes in complex matrices. sciex.comshimadzu.com LC-MS/MS has been successfully applied to the quantification of various nitro-compounds in biological and environmental samples. nih.govnih.govjfda-online.com For instance, a method for the simultaneous determination of multiple nitrosamines in pharmaceuticals has been developed using LC-MS/MS, demonstrating the technique's capability for robust and sensitive quantification. jfda-online.comjfda-online.com

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a rapid and sensitive technique that has shown promise for the analysis of small molecules like nitro-PAHs. d-nb.info This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. ejournal.by

Recent studies have demonstrated the successful use of novel matrices, such as magnetic graphene composites and Fe3O4/ZIF-8 magnetic nanocomposites, for the MALDI-TOF MS analysis of nitro-PAHs. ejournal.bynih.gov These matrices can also act as adsorbents to enrich the nitro-PAHs from a sample, simplifying sample preparation. ejournal.bynih.gov Analysis in the negative-ion mode is often preferred for nitro-PAHs due to the electron-withdrawing nature of the nitro group, which facilitates the formation of negative ions. ejournal.by For example, the analysis of 6-nitrochrysene (6-NC) using Fe3O4/ZIF-8 MNC as a matrix in negative desorption/ionization mode resulted in the detection of the primary characteristic [M-NO]– ion. ejournal.by This approach has been used to detect nitro-PAHs in PM2.5 samples with high sensitivity. ejournal.byresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic Characterization Techniques for Structural Elucidation

While mass spectrometry is excellent for identification and quantification, spectroscopic techniques are indispensable for the detailed structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). sigmaaldrich.com The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum reveal the connectivity and spatial relationships of atoms within a molecule. libretexts.org

| Functional Group | Approximate Chemical Shift (ppm) | Reference |

| Aromatic Protons | 6.5 - 8.5 | libretexts.org |

| Protons adjacent to a nitro group | Varies depending on structure | researchgate.net |

| Protons in a methyl group | ~0.9 - 2.5 | libretexts.org |

| Hydroxyl Proton (Alcohol) | 0.5 - 5.0 (variable) | libretexts.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz It is particularly useful for identifying the presence of specific functional groups. libretexts.org

For this compound, the key functional groups that would give rise to characteristic IR absorption bands are the nitro (NO₂) group and the hydroxyl (OH) group, in addition to the aromatic C-H and C=C bonds of the chrysene (B1668918) backbone. The nitro group typically exhibits two strong and characteristic stretching vibrations: an asymmetric stretch between 1560 and 1500 cm⁻¹ and a symmetric stretch between 1385 and 1300 cm⁻¹. spectroscopyonline.com The presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹ due to O-H stretching. libretexts.org The infrared spectrum of the parent compound, chrysene, is available in the NIST database and shows the characteristic absorptions for a polycyclic aromatic hydrocarbon. nist.gov The IR spectrum of 6-nitropiperonal (B16318) also clearly shows the characteristic bands for the nitro group. nist.gov

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Symmetric Stretch | 1385 - 1300 | Strong | |

| Scissoring Bend | 890 - 835 | Medium | |

| Hydroxyl (OH) | O-H Stretch | 3500 - 3200 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1450 | Variable |

Source: Compiled from general IR spectroscopy data. libretexts.orgspectroscopyonline.com

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a powerful analytical technique utilized to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its chromophoric system. For aromatic compounds like this compound, the UV-Visible spectrum provides valuable information about the π-electron system and the influence of various substituents.

The absorption of UV or visible radiation by a molecule results in electronic transitions, which are often accompanied by vibrational and rotational transitions. lew.ro This leads to broad absorption bands rather than sharp lines. lew.ro The key parameters obtained from a UV-Visible spectrum are the wavelength of maximum absorbance (λmax), which corresponds to the energy difference between the ground and excited states, and the molar absorptivity (ε), which is a measure of the probability of the electronic transition occurring.

The UV-Visible spectrum of an aromatic compound is primarily determined by the transitions of its π-electrons. The parent hydrocarbon of this compound is chrysene, a polycyclic aromatic hydrocarbon (PAH) with a well-defined UV-Visible absorption spectrum. The introduction of substituents, such as a nitro (-NO2) group and a hydroxyl (-OH) group, onto the chrysene skeleton can significantly alter the absorption characteristics. These alterations are due to the electronic effects of the substituents on the π-electron system of the aromatic rings.

Substituents can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). They can also affect the intensity of the absorption, leading to an increase (hyperchromic effect) or a decrease (hypochromic effect). The nitro group is a strong electron-withdrawing group and a chromophore itself, often leading to a bathochromic shift and a hyperchromic effect in the spectra of aromatic compounds. The hydroxyl group is an auxochrome, a group that does not absorb significantly on its own but can modify the absorption of a chromophore, typically causing a bathochromic shift and an increase in intensity.

For this compound, the presence of both a nitro group and a hydroxyl group is expected to further modify the spectrum. The hydroxyl group, being an electron-donating group, would likely enhance the bathochromic shift caused by the electron-withdrawing nitro group, especially if they are positioned to have a strong electronic interaction through the aromatic system. This push-pull effect can significantly lower the energy of the electronic transitions, pushing the absorption to even longer wavelengths, potentially into the visible region.

The precise λmax and ε values for this compound would depend on the solvent used for the analysis, as solvent polarity can influence the electronic transitions. Spectroscopic grade solvents are typically used to minimize interference. Current time information in Bangalore, IN.

Theoretical Chemistry and Computational Modeling of 12 Nitro 6 Chrysenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules like 12-Nitro-6-chrysenol. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule. This information is crucial for understanding its stability, reactivity, and spectroscopic profile. By modeling the molecule in a virtual environment, researchers can gain insights into its fundamental chemical nature.

Density Functional Theory (DFT) Applications to Nitrated Chrysenols

Density Functional Theory (DFT) is a widely used computational method for studying polycyclic aromatic hydrocarbons and their derivatives. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining a high degree of accuracy. For nitrated chrysenols, DFT is employed to optimize the molecular geometry, predicting bond lengths and angles to find the most stable three-dimensional structure.

These calculations are critical for understanding how the addition of nitro (-NO₂) and hydroxyl (-OH) functional groups alters the planar chrysene (B1668918) backbone. Different combinations of exchange-correlation functionals and basis sets are used to achieve a balance between computational cost and accuracy.

Table 1: Common DFT Functionals and Basis Sets for Nitro-PAH Analysis

| Functional | Basis Set | Description |

| B3LYP | 6-311+G(d,p) | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for providing good results for a wide range of organic molecules. |

| PBE0 | def2-TZVP | A parameter-free hybrid functional often used for its robust performance across various chemical systems. |

| M06-2X | cc-pVTZ | A high-nonlocality functional that performs well for non-covalent interactions, which can be important in larger molecular systems. |

| CAM-B3LYP | 6-311G(d,p) | A long-range corrected hybrid functional particularly suited for calculating electronic excitation energies and predicting UV-Vis spectra. |

This table presents a selection of commonly used DFT methods for computational studies on molecules similar to this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory is essential for explaining the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 2: Representative Calculated Frontier Orbital Energies for a Substituted Chrysene System

| Orbital | Energy (eV) | Significance |

| LUMO | -2.5 to -3.5 | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO | -5.5 to -6.5 | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| HOMO-LUMO Gap | 2.5 to 3.5 | Correlates with chemical reactivity and the energy of the lowest electronic excitation. A smaller gap often implies higher reactivity. |

Note: These values are representative based on DFT calculations for analogous nitro-aromatic compounds and are not specific experimental values for this compound. The exact values depend on the computational method and basis set used.

Spectroscopic Property Prediction (e.g., UV-Vis, IR, Raman)

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. By calculating the electronic and vibrational properties of this compound, its spectroscopic signatures can be simulated.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This allows for the prediction of the wavelengths at which the molecule will absorb light, which is directly related to its electronic structure, including the HOMO-LUMO gap.

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of specific bonds (e.g., C-H, C=C, N-O). These predicted frequencies and their intensities help in the assignment of experimental FT-IR and Raman spectra. A study on 6-nitrochrysene (B1204248), for example, used DFT to model its vibrational spectrum to interpret experimental SERS data.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Associated Spectrum |

| Nitro Group (-NO₂) ** | Asymmetric Stretch | 1510 - 1540 | IR, Raman |

| Nitro Group (-NO₂) ** | Symmetric Stretch | 1340 - 1370 | IR, Raman |

| Hydroxyl Group (-OH) | O-H Stretch | 3550 - 3650 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman |

| Chrysene Skeleton | C-N Stretch | 830 - 870 | IR |

Note: This table shows typical wavenumber ranges for key functional groups predicted by DFT calculations for similar nitro-aromatic compounds.

Reaction Mechanism Elucidation Through Computational Dynamics

Computational dynamics simulations allow researchers to model chemical reactions over time, providing a deeper understanding of reaction pathways and the formation of transient species.

Modeling of Nitration Reaction Pathways

The formation of this compound occurs through the electrophilic nitration of 6-chrysenol. Computational models can elucidate the mechanism of this reaction by identifying the most probable sites of attack and calculating the energy profiles of the reaction pathways. Using DFT, researchers can map the potential energy surface of the reaction, locating intermediates and transition states.

The calculations would involve modeling the approach of a nitrating agent (like the nitronium ion, NO₂⁺) to the 6-chrysenol molecule. By calculating the activation energy barriers for nitration at different positions on the aromatic rings, the model can predict the regioselectivity of the reaction. The presence of the hydroxyl group at position 6 would act as a director for the incoming electrophile, and computational models can quantify this directing effect.

Simulation of Photochemical Degradation Intermediates

Nitrated PAHs are known to undergo photochemical degradation in the environment when exposed to sunlight. Computational simulations are crucial for understanding the complex pathways of this degradation. These simulations can model the molecule in its electronically excited state after absorbing a photon.

From this excited state, the molecule can follow several relaxation pathways, including intersystem crossing to a triplet state or reactions that lead to its decomposition. Simulations can identify the likely intermediates formed during this process, which may include further hydroxylated or denitrated species. Understanding these photochemical pathways is essential for assessing the environmental persistence and fate of this compound.

Molecular Docking and Dynamics Simulations for Biochemical Interactions

The exploration of the biochemical interactions of this compound at a molecular level is significantly enhanced through the use of computational tools such as molecular docking and molecular dynamics (MD) simulations. These in silico methods provide valuable insights into how this specific nitro-polycyclic aromatic hydrocarbon (nitro-PAH) may interact with biological targets, its binding stability, and its conformational behavior in a simulated biological environment.

Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique pivotal in predicting the preferred orientation of a ligand when it binds to a receptor, as well as the strength of this interaction, often expressed as a binding affinity score. mdpi.com This method is instrumental in the early stages of drug discovery and toxicological assessments for screening and evaluating potential molecular interactions. mdpi.com

In the context of nitroaromatic compounds, molecular docking studies have been employed to elucidate their mechanism of action against various biological targets. For instance, in studies involving other nitro-derivatives, molecular docking has been used to predict interactions with parasitic enzymes, providing a basis to understand their potential therapeutic effects. nih.gov These studies typically involve docking the nitro-compound into the active site of a target protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles can be extrapolated from research on structurally similar molecules like 6-nitrochrysene and other nitro-PAHs. For a hypothetical interaction, the binding affinity of this compound with a target protein would be calculated based on the intermolecular forces established at the binding site. The nitro group (-NO2) and the hydroxyl group (-OH) of this compound would be expected to play a crucial role in forming hydrogen bonds, while the polycyclic aromatic backbone would contribute to hydrophobic and π-π stacking interactions.

The following table illustrates a hypothetical summary of binding affinities for a related compound, 6-nitrochrysene, with various protein targets, as might be determined from molecular docking studies. This data is representative of the type of information generated in such computational analyses.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 1A1 | 6-Nitrochrysene | -8.5 | Phe224, Ala317, Gly318 |

| Glutathione S-transferase P1 | 6-Nitrochrysene | -7.9 | Tyr7, Arg13, Trp38 |

| Aryl hydrocarbon receptor | 6-Nitrochrysene | -9.2 | His291, Gln383, Ser365 |

This table is illustrative and based on typical results for related nitro-PAHs. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Stability of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformation is essential as it dictates how the molecule presents itself to a biological target. The stability of these conformations can be assessed using computational methods like Density Functional Theory (DFT).

DFT calculations are used to optimize the molecular geometry and determine the electronic structure. For 6-nitrochrysene, a closely related compound, DFT has been used to predict harmonic vibrational frequencies, which are in good agreement with experimental data. uchile.cl Such studies indicate that the nitro group influences the electronic distribution and the planarity of the aromatic system. uchile.cl In this compound, the presence of both a nitro and a hydroxyl group would introduce further complexity to its conformational landscape. The orientation of the nitro group relative to the chrysene ring system is a key conformational feature. It is expected that the nitro group will be coplanar with the aromatic moiety to maximize resonance stabilization. uchile.cl

Molecular dynamics (MD) simulations can further build upon static docking poses to explore the dynamic stability of the ligand-protein complex over time. An MD simulation would track the movements of the ligand and protein atoms, providing insights into the stability of the binding pose and the flexibility of both the ligand and the target. This analysis can reveal important conformational changes that may occur upon binding and the persistence of key intermolecular interactions.

For instance, a simulation might show that while an initial docking pose is favorable, the ligand may reorient itself within the binding pocket to achieve a more stable, lower-energy conformation. The stability of this compound within a binding site would be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

The following table summarizes the kind of data that would be generated from a conformational analysis and stability study of this compound.

| Computational Method | Parameter | Predicted Outcome for this compound |

| DFT (B3LYP/6-31G*) | Optimized Geometry | Near-planar chrysene backbone. The nitro group is likely coplanar with the aromatic ring. |

| DFT | Dipole Moment | A significant dipole moment is expected due to the electron-withdrawing nitro group and electron-donating hydroxyl group. |

| Molecular Dynamics | RMSD of Ligand in Binding Site | Low RMSD values would indicate a stable binding pose. |

| Molecular Dynamics | Hydrogen Bond Analysis | Persistent hydrogen bonds involving the nitro and hydroxyl groups would confirm their importance in binding stability. |

This table presents expected outcomes based on the principles of computational chemistry and studies on similar molecules.

Mechanistic Investigations of Biochemical Interactions of 12 Nitro 6 Chrysenol

Molecular Recognition and Binding Dynamics with Biological Macromolecules

The biological effects of 6-nitrochrysene (B1204248) are predicated on its ability, following metabolic activation, to bind covalently to crucial biological macromolecules like nucleic acids and proteins. This binding is the initial step in a cascade of events that can lead to cellular damage and mutagenesis.

The genotoxicity of 6-nitrochrysene is primarily attributed to the formation of covalent DNA adducts. researchgate.netresearchgate.net This process requires metabolic activation through two primary pathways, each producing distinct reactive electrophiles that target DNA bases. nih.govnih.gov

The first pathway is a direct nitroreduction of the parent compound. researchgate.netnih.gov The second, more complex pathway involves a combination of aromatic ring oxidation followed by nitroreduction. researchgate.netnih.gov

Pathway 1: Simple Nitroreduction: This pathway involves the reduction of the nitro group to form a reactive N-hydroxyarylamine intermediate, N-hydroxy-6-aminochrysene (N-OH-6-AC). nih.govnih.gov This electrophile readily reacts with nucleotide bases, particularly at nucleophilic sites on guanine (B1146940) and adenine. nih.gov This leads to the formation of several distinct DNA adducts. researchgate.netnih.gov

Pathway 2: Ring Oxidation and Nitroreduction: In this pathway, the chrysene (B1668918) ring structure is first oxidized, typically by cytochrome P450 enzymes, to form a dihydrodiol. nih.gov This is followed by the reduction of the nitro group, yielding a highly reactive electrophile, trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). researchgate.net This metabolite is considered a principal genotoxic agent in certain tissues and also forms covalent adducts with DNA. researchgate.net

The DNA adducts formed from these pathways are lesions that can disrupt normal DNA replication and transcription, potentially leading to mutations if not repaired by cellular mechanisms. nih.gov

| Metabolic Pathway | Reactive Intermediate | Resulting DNA Adduct | Site of Adduction |

|---|---|---|---|

| Simple Nitroreduction | N-hydroxy-6-aminochrysene (N-OH-6-AC) | N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC) | C8 of Guanine |

| 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC) | N² of Guanine | ||

| N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC) | C8 of Adenine | ||

| Ring Oxidation & Nitroreduction | trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C) | N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (N-(dG-8-yl)-1,2-DHD-6-AC) | C8 of Guanine |

| 5-(deoxyguanosin-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (5-(dG-N²-yl)-1,2-DHD-6-AC) | N² of Guanine | ||

| N-(deoxyadenosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (N-(dA-8-yl)-1,2-DHD-6-AC) | C8 of Adenine |

The same electrophilic metabolites generated from 6-nitrochrysene that react with DNA are also capable of binding to other macromolecules, including proteins. researchgate.net The binding of small molecule ligands to proteins is a fundamental process in molecular biology that often triggers significant changes in the protein's three-dimensional structure. arxiv.orgnih.gov These conformational changes are key to protein function and regulation. mpg.de

Two primary models describe the dynamics of ligand-protein binding:

Induced Fit: In this model, the initial binding of a ligand to the protein induces a conformational change in the protein, leading to a more stable, higher-affinity complex.

Conformational Selection: This model posits that proteins exist as an ensemble of different conformations in equilibrium, even in the absence of a ligand. arxiv.orgnih.gov The ligand then selectively binds to and stabilizes a specific pre-existing conformation. arxiv.orgnih.gov

Interactions with Nucleic Acids and DNA Adduct Formation Mechanisms

Enzymatic Biotransformation Pathways

The conversion of the relatively inert 6-nitrochrysene into biologically reactive intermediates is exclusively mediated by enzymes. openaccessjournals.com These biotransformation processes occur in two main phases: the reduction of the nitro group and the oxidation of the polycyclic aromatic ring system.

Nitroreduction is a critical metabolic pathway for many nitroaromatic compounds. nih.govnih.gov It involves a six-electron reduction of the nitro group (–NO₂) to sequentially form nitroso (–NO), N-hydroxylamino (–NHOH), and finally, amino (–NH₂) functional groups. nih.govnih.gov The N-hydroxylamino intermediate is a key electrophilic species responsible for forming DNA adducts. nih.gov

This reduction is not performed by a single, dedicated enzyme but is catalyzed by a range of enzymes that can donate electrons. nih.govnih.gov These enzyme systems are present in mammalian cells and in the gut microbiota, which can play a significant role in metabolizing ingested xenobiotics. nih.gov

| Enzyme Family/System | Description | Cellular Location |

|---|---|---|

| NADPH: Cytochrome P450 Oxidoreductase | A flavoenzyme that transfers electrons from NADPH to Cytochrome P450 enzymes, but can also directly reduce nitroaromatics. nih.govnih.gov | Endoplasmic Reticulum |

| Cytochrome P450 (CYP) Enzymes | A superfamily of heme-containing monooxygenases that can perform reductive reactions under low oxygen conditions. nih.govnih.gov | Endoplasmic Reticulum |

| NAD(P)H: Quinone Oxidoreductase (NQO1) | A cytosolic flavoprotein that catalyzes two-electron reductions. nih.govnih.gov | Cytosol |

| Aldo-Keto Reductases (AKRs) | A superfamily of NAD(P)H-dependent oxidoreductases capable of reducing a wide range of substrates. nih.govnih.gov | Cytosol |

| Xanthine Oxidase | An enzyme involved in purine (B94841) metabolism that can also reduce nitro compounds. nih.govnih.gov | Cytosol, Peroxisomes |

| Intestinal Microflora | Anaerobic bacteria in the gut possess potent nitroreductase activity, converting 6-nitrochrysene to 6-aminochrysene. nih.goviarc.fr | Gastrointestinal Tract |

In parallel with nitroreduction, the polycyclic aromatic hydrocarbon (PAH) structure of 6-nitrochrysene undergoes oxidative metabolism. researchgate.netnih.gov This "ring oxidation" is a hallmark of PAH metabolism and is primarily carried out by Cytochrome P450 monooxygenases. nih.gov This pathway generates various oxidized metabolites, including dihydrodiols. iarc.frnih.gov

For 6-nitrochrysene, key oxidative metabolites include 6-nitrochrysene trans-1,2-dihydrodiol and 6-nitrochrysene trans-9,10-dihydrodiol. iarc.fr The formation of these dihydrodiols is a critical step in the combined activation pathway. Once formed, the nitro group on these oxidized rings can be reduced by the enzyme systems described previously, leading to the formation of highly mutagenic diol-hydroxyamino derivatives, such as trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene. researchgate.netnih.gov This demonstrates the intricate interplay between oxidative and reductive metabolic pathways in the bioactivation of 6-nitrochrysene.

Nitroreduction Mechanisms by Cellular Enzyme Systems

Cellular Uptake and Intracellular Distribution Mechanisms

For an external compound like 6-nitrochrysene to be metabolized and interact with intracellular targets, it must first cross the cell membrane and distribute within the cell. The specific mechanisms for 6-nitrochrysene are inferred from the general principles governing the transport of xenobiotics, particularly lipophilic compounds like PAHs.

The uptake of xenobiotics can occur through several mechanisms:

Passive Diffusion: Lipophilic (fat-soluble) molecules can often diffuse directly across the lipid bilayer of the cell membrane, driven by a concentration gradient. Given the polycyclic aromatic structure of 6-nitrochrysene, this is a highly probable route of entry. The uptake of compounds via passive diffusion often correlates with their lipophilicity, as measured by the octanol/buffer partition coefficient (logD). nih.gov

Facilitated Diffusion: This process involves membrane-bound carrier proteins but does not require energy.

Active Transport: This is an energy-dependent process, often mediated by transporters like ATP-binding cassette (ABC) transporters, to move substances against a concentration gradient.

Endocytosis: The cell membrane engulfs the substance to form an intracellular vesicle. This is a common pathway for larger molecules or nanoparticles. nih.gov For small molecules, this pathway is more likely for highly hydrophilic compounds that cannot easily cross the membrane. nih.gov

Once inside the cell, the intracellular distribution of 6-nitrochrysene and its metabolites is critical to its biological activity. Its lipophilic nature suggests it may initially partition into cellular membranes and other lipid-rich environments like lipid droplets. mdpi.com For it to exert its genotoxic effects, the compound or its reactive metabolites must ultimately reach the nucleus to interact with DNA. For metabolic activation to occur, it must reach the cellular compartments where the relevant enzymes are located, such as the endoplasmic reticulum (for Cytochrome P450 enzymes) and the cytosol (for reductases like AKRs). nih.govnih.gov The dynamic trafficking between these compartments dictates the ultimate fate and toxic potential of the compound.

Modulation of Cellular Signaling Cascades at the Molecular Level

Detailed molecular investigations into the effects of 12-Nitro-6-chrysenol on cellular signaling pathways are not available in published research. However, studies on the related environmental carcinogen 6-nitrochrysene (6-NC) provide insights into how this class of compounds can interfere with critical cellular processes. The metabolic activation of 6-NC is a prerequisite for its biological activity, leading to the formation of reactive species that can interact with cellular macromolecules. inchem.orgnih.gov

Metabolism of 6-NC can proceed through two primary pathways: nitroreduction and ring oxidation. sigmaaldrich.com These metabolic transformations result in the formation of several metabolites, including 6-aminochrysene (6-AC) , N-formyl-6-aminochrysen-e , 6-nitrosochrysene , trans-1,2-dihydro-1,2-dihydroxy-6-NC , and chrysene-5,6-quinone . sigmaaldrich.comnih.gov One of the ultimate genotoxic metabolites, 1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C) , is known to form DNA adducts, which are lesions in the DNA that can lead to mutations if not repaired. nih.gov

Research on the molecular effects of 6-NC has often focused on key signaling proteins involved in cell cycle control and tumor suppression, such as p53 and p21Cip1.

Impact on the p53 Signaling Pathway:

The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by halting the cell cycle to allow for DNA repair or by inducing apoptosis (programmed cell death). nih.govplos.org Studies using human breast adenocarcinoma (MCF-7) and immortalized human mammary epithelial (MCF-10A) cells have shown that treatment with 6-NC does not lead to an increase in the total levels of p53 protein. nih.gov This is in contrast to other DNA damaging agents, which typically induce p53 expression. nih.gov The lack of a p53 response to 6-NC-induced damage could impair the cell's ability to repair DNA, potentially contributing to the compound's carcinogenic activity. nih.gov

Interestingly, the genotoxic metabolite of 6-NC, 1,2-DHD-6-NHOH-C , was found to significantly increase the levels of phosphorylated p53 (at serine 15) and total p53 protein in MCF-7 cells, though this effect was not observed in MCF-10A cells. nih.gov This suggests that the metabolic activation of 6-NC is crucial for its interaction with the p53 pathway and that cellular responses can be cell-line specific.

Influence on the p21Cip1 Cell Cycle Regulator:

The p21Cip1 protein is a cyclin-dependent kinase inhibitor and a direct downstream target of p53. It plays a vital role in mediating cell cycle arrest, typically at the G1 phase. In MCF-10A cells, treatment with 6-NC resulted in an increase in p21Cip1 protein levels and an accumulation of cells in the G1 phase of the cell cycle. nih.gov However, this effect was not observed in MCF-7 cells. nih.gov

Aryl Hydrocarbon Receptor (AhR) Pathway:

Preliminary studies have indicated that 6-NC is a potent agonist for the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). nih.gov The activation of AhR by 6-NC can induce the expression of these enzymes, which are involved in the metabolic activation of 6-NC itself. nih.gov The AhR pathway is also known to be involved in the regulation of cell cycle progression and can cross-talk with other signaling pathways. nih.gov

The table below summarizes the observed effects of 6-nitrochrysene and its metabolite on key signaling proteins in different cell lines.

| Compound | Cell Line | Target Protein | Observed Effect |

| 6-Nitrochrysene (6-NC) | MCF-7 | p53 | No significant change in total protein levels. nih.gov |

| p21Cip1 | No significant change in protein levels. nih.gov | ||

| MCF-10A | p53 | No significant change in total protein levels. nih.gov | |

| p21Cip1 | Increase in protein levels and G1 phase arrest. nih.gov | ||

| 1,2-DHD-6-NHOH-C | MCF-7 | p53 | Significant increase in phosphorylated and total protein levels. nih.gov |

| p21Cip1 | Non-significant increase in protein levels. nih.gov | ||

| MCF-10A | p53 | No significant effect. nih.gov |

Q & A

Q. How can systematic reviews address conflicting evidence on the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.